molecular formula C9H11ClO2S B1662060 2-Mesitylenesulfonyl chloride CAS No. 773-64-8

2-Mesitylenesulfonyl chloride

Cat. No.: B1662060
CAS No.: 773-64-8
M. Wt: 218.7 g/mol
InChI Key: PVJZBZSCGJAWNG-UHFFFAOYSA-N
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Description

2-Mesitylenesulfonyl chloride (CAS RN: 773-64-8), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a sulfonating agent with the molecular formula C₉H₁₁ClO₂S and a molecular weight of 218.70 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) attached to a mesitylene (1,3,5-trimethylbenzene) ring, which confers steric bulk and modulates reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mesitylenesulfonyl chloride is typically synthesized by reacting mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{C}9\text{H}{12} + \text{ClSO}_3\text{H} \rightarrow \text{C}9\text{H}{11}\text{ClO}_2\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of mesitylene to a cooled solution of chlorosulfonic acid. The reaction mixture is then stirred and maintained at a low temperature to prevent side reactions. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

Sulfonamide Formation

2-Mesitylenesulfonyl chloride reacts with amines to form sulfonamides, a principal application in pharmaceutical synthesis.

Example Reactions:

SubstrateConditionsYieldProductSource
5-Amino-4-bromo-3-methylisoxazoleRecrystallization (EtOAc/hexanes)64%2,4,6-Trimethyl-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide
6-Iodo-1H-indazoleNaOt-Bu, THF, 23°C, 40 min100%6-Iodo-1-(2,4,6-trimethyl-benzenesulfonyl)-1H-indazole
2-Amino-6-bromoquinolineDMAP, CH₃CN, 70°C, 12hN/A2-Bromo-N-(2,4,6-trimethylbenzenesulfonyl)quinolin-6-amine

Mechanistic Insight :

  • The reaction proceeds via nucleophilic substitution (S<sub>N</sub>2) at sulfur, where the amine attacks the electrophilic sulfur center, displacing chloride .

  • Steric bulk from the mesityl group reduces side reactions, enhancing selectivity for primary amines .

Esterification with Alcohols

The compound reacts with alcohols to form sulfonate esters, often used as intermediates or protecting groups.

Example Reaction:

SubstrateConditionsYieldProductSource
Methyl 1H-indole-6-carboxylateNaH, THF, RT, 1h88.8%Methyl 1-(2,4,6-trimethylbenzenesulfonyl)-1H-indole-6-carboxylate

Key Observations :

  • Strong bases (e.g., NaH) deprotonate alcohols, generating alkoxide intermediates that react efficiently with the sulfonyl chloride .

  • Reactions are typically conducted in anhydrous solvents (THF, CH₂Cl₂) to prevent hydrolysis .

Reactions with Heterocycles

This compound modifies nitrogen-containing heterocycles, enhancing their pharmacological properties.

Example Reaction:

SubstrateConditionsYieldProductSource
1H-Pyrrolo[3,2-c]pyridineNaH, THF, RT, 16h84%1-(2,4,6-Trimethylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine

Applications :

  • Introduces sulfonyl groups to modulate solubility and bioavailability of heterocyclic drugs .

General Procedure:

  • Conditions : DMAP, pyridine, 5 min, RT .

  • Yield : ~74–88% after recrystallization.

Mechanism :

  • Hydroxylamine acts as a nucleophile, with DMAP catalyzing the substitution .

Chloride Exchange Kinetics :

  • Hammett Analysis : ρ = +2.02 (electron-withdrawing groups accelerate the reaction).

  • Reactivity Trend : 2,4,6-Trialkyl derivatives are 3–5× more reactive than unsubstituted benzenesulfonyl chlorides due to steric compression stabilizing the transition state.

DFT Calculations :

  • S<sub>N</sub>2 mechanism dominates for chloride exchange, while fluoride exchange follows an addition-elimination pathway .

Comparative Reactivity

Sulfonyl ChlorideRelative Reactivity (vs. benzene derivative)Key Factor
This compound3–5×Steric compression
4-NO₂-substituted10×Electron withdrawal
4-MeO-substituted0.1×Electron donation

Scientific Research Applications

2-Mesitylenesulfonyl chloride is a chemical compound with the molecular formula C9H11ClO2SC_9H_{11}ClO_2S . It is a white crystalline solid that is soluble in organic solvents . This compound is widely used in various research fields due to its ability to introduce sulfonyl groups into organic compounds .

Applications

This compound serves as a versatile reagent in organic synthesis, pharmaceutical development, polymer chemistry, analytical chemistry, and industrial applications .

Organic Synthesis

  • This compound is utilized as a reagent for introducing sulfonyl groups in organic compounds, which enhances the reactivity and functionality of molecules .

Pharmaceutical Development

  • In pharmaceutical development, this compound is used in the synthesis of sulfonamide drugs, important in treating bacterial infections and other medical conditions .

Polymer Chemistry

  • In polymer chemistry, it is used to modify polymers to improve properties like thermal stability and solubility, making it valuable in producing advanced materials .

Analytical Chemistry

  • The compound acts as a derivatizing agent for the analysis of amines and alcohols, which facilitates their detection and quantification in complex mixtures .

Industrial Applications

  • In industrial applications, this compound is used in manufacturing agrochemicals and specialty chemicals, contributing to developing effective pesticides and herbicides .

Mechanism of Action

The mechanism of action of 2-mesitylenesulfonyl chloride involves the transfer of the mesitylenesulfonyl group to the target molecule. This process leads to the formation of a covalent bond between the sulfur atom of the sulfonyl chloride and the nucleophilic center of the substrate. The reactivity and selectivity of this compound make it useful for the synthesis of complex molecules .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 55–57°C
  • Purity : Available commercially at ≥98% purity .
  • Applications: Peptide Synthesis: Activates nucleosides by sulfonylation at the O4 position, enabling coupling reactions . Nucleic Acid Chemistry: Used to synthesize fluorescent nucleobase analogues (e.g., tC derivatives) via condensation with aminophenols . Organic Synthesis: Introduces the mesitylenesulfonyl (Mes) group into alcohols, amines, and thiols to form sulfonate esters or amides .

Comparison with Similar Sulfonyl Chlorides

The reactivity and applications of sulfonyl chlorides are influenced by their substituents. Below is a comparative analysis of 2-mesitylenesulfonyl chloride with structurally related compounds:

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
This compound C₉H₁₁ClO₂S 218.70 55–57 1,3,5-Trimethylbenzene sulfonyl
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 69–71 Para-methylbenzene sulfonyl
Methanesulfonyl chloride CH₃ClO₂S 114.55 -20 (liquid) Simple alkyl sulfonyl
2,4,6-Triisopropylbenzenesulfonyl chloride C₁₅H₂₃ClO₂S 310.86 95–97 Highly bulky triisopropyl groups

Reactivity and Selectivity

  • Steric Effects :

    • The mesityl group in this compound provides moderate steric hindrance, balancing reactivity and selectivity. It is less reactive than methanesulfonyl chloride (MsCl) but more reactive than 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl) .
    • In peptide synthesis, its bulk prevents over-activation of nucleosides, reducing side reactions .
  • Electronic Effects :

    • Electron-donating methyl groups on the aromatic ring stabilize the sulfonyl chloride group, enhancing electrophilicity compared to unsubstituted benzenesulfonyl chloride .

Solubility and Handling

  • Solubility :

    • This compound is soluble in dichloromethane (DCM), acetonitrile, and ether but insoluble in water .
    • Less polar than MsCl but more soluble than TrisCl due to intermediate steric bulk .
  • Safety :

    • Corrosive and moisture-sensitive; requires storage at -20°C .

Structure-Activity Relationships

Steric Bulk :

  • Bulky substituents (e.g., mesityl, triisopropyl) reduce reactivity but improve selectivity in crowded molecular environments .
  • Example: this compound outperforms p-toluenesulfonyl chloride in coupling hindered nucleosides .

Electronic Modulation :

  • Electron-rich aromatic rings (e.g., mesitylene) enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles .

Biological Activity

2-Mesitylenesulfonyl chloride (CAS Number: 773-64-8) is a sulfonyl chloride compound known for its diverse applications in organic synthesis and medicinal chemistry. Its biological activities have garnered attention due to its potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

  • Molecular Formula: C₉H₁₁ClO₂S
  • Molecular Weight: 218.7 g/mol
  • Appearance: White to grey crystalline powder
  • Melting Point: 53 to 57 °C
  • Boiling Point: 150 °C (20 mmHg)

This compound primarily acts as a sulfonylating agent in organic reactions. It is utilized to introduce sulfonyl groups into various substrates, enhancing their biological activity. The sulfonamide derivatives formed from this compound are often evaluated for their inhibitory effects on specific enzymes, particularly soluble epoxide hydrolase (sEH), which is implicated in inflammation and hypertension.

Antihypertensive and Anti-inflammatory Effects

Research has demonstrated that compounds synthesized using this compound exhibit significant inhibitory activity against sEH. For instance, one study reported an IC50 value of 20 nM for a potent sEH inhibitor derived from this compound . The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide moiety significantly influenced binding affinity and potency against sEH.

CompoundIC50 (nM)Remarks
Compound 120Potent sEH inhibitor
Compound 27.9Most potent non-urea sEH inhibitor
Compound 346.1Sixfold decrease in binding affinity when sulfonamide replaced with amide

Study on sEH Inhibition

A recent study synthesized several compounds using this compound and evaluated their efficacy as sEH inhibitors. The compounds underwent high-throughput screening, revealing several candidates with low micromolar to nanomolar potency. Notably, one compound demonstrated an IC50 value of 7.9 nM, highlighting the potential of these derivatives in therapeutic applications targeting hypertension and inflammation .

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The study utilized the agar well diffusion method to assess the inhibition zones against various bacterial strains. Results showed that certain derivatives exhibited inhibition zones comparable to standard drugs, indicating their potential as effective antimicrobial agents .

Q & A

Q. How does 2-Mesitylenesulfonyl chloride compare to other sulfonyl chlorides in nucleophilic substitution reactions?

Basic Question
this compound exhibits lower reactivity but higher selectivity compared to p-toluenesulfonyl chloride due to steric hindrance from its mesityl group. This bulky structure reduces unwanted side reactions, making it ideal for substrates sensitive to over-sulfonylation. For example, in the synthesis of cyclic ethers from vicinal diols, it minimizes byproduct formation while maintaining moderate reaction rates .

Q. What are the optimal conditions for synthesizing cyclic ethers using this compound?

Basic Question
The reaction requires vicinal diols, a strong base (e.g., NaOH or KOH), and anhydrous conditions. A typical protocol involves dissolving the diol and this compound in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C. The base is added dropwise to facilitate cyclization, yielding three-membered ether rings. Post-reaction purification via silica gel chromatography (hexanes/ethyl acetate) is recommended .

Q. How should researchers handle this compound to ensure safety and stability?

Basic Question
The compound is corrosive (Risk Phrase R34) and reacts violently with water (R29). Key precautions include:

  • Storage at ≤−20°C in airtight, moisture-resistant containers .
  • Use of PPE: nitrile gloves, lab coat, and eye protection.
  • Work in a fume hood to avoid inhalation of vapors .

Q. What analytical methods validate the identity and purity of products derived from this compound?

Basic Question

Technique Application Example
¹H/¹³C NMR Structural confirmation of sulfonylated productsCyclic ether characterization
HRMS (ESI-TOF) Molecular weight verificationAntimicrobial sulfonamides
HPLC Purity assessmentPeptide modifications

Q. How can contradictory data on sulfonyl chloride reactivity be resolved during experimental design?

Advanced Question
Contradictions (e.g., reactivity vs. selectivity) require systematic evaluation:

  • Controlled comparisons : Parallel reactions under identical conditions (solvent, temperature, molar ratios) using this compound and p-toluenesulfonyl chloride.
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to quantify rate differences.
  • Computational modeling : Assess steric and electronic effects using DFT calculations .

Q. What novel applications leverage this compound in functionalized compound synthesis?

Advanced Question
Recent advances include:

  • Antimicrobial quaternary ammonium sulfonamides : Acts as a sulfonating agent for 3-(dimethylamino)-1-propylamine derivatives .
  • Peptide dehydroalanine synthesis : Facilitates cysteine modification via sulfonamide intermediates under mild conditions .
  • Bicyclo[1.1.1]pentyl boronates : Enables intramolecular coupling in sterically constrained systems .

Q. What purification strategies are effective for reactions involving this compound?

Advanced Question

Step Details
Extraction Partition between ethyl acetate and water; brine washes remove residual chloride .
Column Chromatography Use silica gel with hexanes/ethyl acetate (gradient elution) for polar byproducts.
Recrystallization From dichloromethane/hexanes at low temperatures (−20°C) .

Q. How does steric hindrance influence the mechanistic pathways of this compound?

Advanced Question
The mesityl group restricts access to the sulfonyl chloride moiety, favoring:

  • Regioselective sulfonylation : Bulky substrates undergo reaction only at sterically accessible sites.
  • Suppressed over-reactivity : Reduced nucleophilic attack on intermediates, critical in multi-step syntheses (e.g., peptide derivatization) .

Properties

IUPAC Name

2,4,6-trimethylbenzenesulfonyl chloride
Source PubChem
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InChI

InChI=1S/C9H11ClO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJZBZSCGJAWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90228019
Record name 2-Mesitylenesulfonyl chloride
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Molecular Weight

218.70 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

773-64-8
Record name Mesitylenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 2,4,6-trimethyl-
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Record name 2-Mesitylenesulfonyl chloride
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Record name Mesitylene-2-sulphonyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Mesitylenesulfonyl chloride
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2-Mesitylenesulfonyl chloride

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